molecular formula C10H10Cl2N2O2 B1215568 2-Amino-5-(3,4-dichlorophenoxymethyl)-2-oxazoline CAS No. 51230-28-5

2-Amino-5-(3,4-dichlorophenoxymethyl)-2-oxazoline

Cat. No. B1215568
CAS RN: 51230-28-5
M. Wt: 261.1 g/mol
InChI Key: RTEGUCGMXQSZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

2-Amino-5-(3,4-dichlorophenoxymethyl)-2-oxazoline derivatives have been studied for their potential in synthesizing novel compounds with antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of various 1,2,4-triazole derivatives, starting from ester ethoxycarbonylhydrazones with primary amines, demonstrating their antimicrobial potential against test microorganisms (Bektaş et al., 2007).

Chemoenzymatic Synthesis Applications

Noguchi et al. (2012) described a one-step synthesis method for sugar oxazolines from N-acetyl-2-amino sugars, using chloroformamidinium-type dehydrating reagent in water. This method allows for the efficient chemoenzymatic transglycosylation of complex molecules (Noguchi et al., 2012).

Bioimmunological Efficiency

Kronek et al. (2010) explored the bioimmunological efficiency of poly(2-oxazolines) containing a free amino group. They synthesized amphiphilic copolymers based on 2-oxazolines, focusing on water-soluble materials for attaching proteins and polysaccharides, thereby enhancing the bioimmunological efficiency of these compounds (Kronek et al., 2010).

Facile Syntheses in Organic Chemistry

Katritzky et al. (2004) demonstrated the facile synthesis of oxazolines under microwave irradiation, highlighting the potential of oxazolines in various organic synthesis applications, particularly in efficient and rapid synthesis techniques (Katritzky et al., 2004).

Safety And Hazards

This involves studying the compound’s toxicity, potential health effects, environmental impact, and precautions for safe handling .

properties

IUPAC Name

5-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c11-8-2-1-6(3-9(8)12)15-5-7-4-14-10(13)16-7/h1-3,7H,4-5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEGUCGMXQSZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=N1)N)COC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965498
Record name 5-[(3,4-Dichlorophenoxy)methyl]-1,3-oxazolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine

CAS RN

51230-28-5
Record name APMO
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051230285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(3,4-Dichlorophenoxy)methyl]-1,3-oxazolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-(3,4-dichlorophenoxymethyl)-2-oxazoline
Reactant of Route 2
Reactant of Route 2
2-Amino-5-(3,4-dichlorophenoxymethyl)-2-oxazoline
Reactant of Route 3
Reactant of Route 3
2-Amino-5-(3,4-dichlorophenoxymethyl)-2-oxazoline
Reactant of Route 4
2-Amino-5-(3,4-dichlorophenoxymethyl)-2-oxazoline
Reactant of Route 5
Reactant of Route 5
2-Amino-5-(3,4-dichlorophenoxymethyl)-2-oxazoline
Reactant of Route 6
Reactant of Route 6
2-Amino-5-(3,4-dichlorophenoxymethyl)-2-oxazoline

Citations

For This Compound
3
Citations
AH Abdallah, HD White - Toxicology and Applied Pharmacology, 1973 - Elsevier
The cardiovascular activity of APMO was studied in dogs. When compared on a mg/kg basis, its pressor effect was less than that of d-amphetamine. APMO has a diphasic action on …
Number of citations: 1 www.sciencedirect.com
AH Abdallah - European Journal of Pharmacology, 1974 - Elsevier
The effect of APMO on arterial and pulmonary blood pressure was studied in dogs. When compared on mg/kg basis, the arterial and pulmonary pressor effects of APMO and the ratio (Δ …
Number of citations: 3 www.sciencedirect.com
AC Sullivan, L Cheng - Nutrition and Drug Interrelationships, 1978 - books.google.com
Feeding is so crucial to the survival of the species that we should not be surprised at the multitude of regulatory tactics involved in the control of appetite. Feeding behavior certainly …
Number of citations: 11 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.